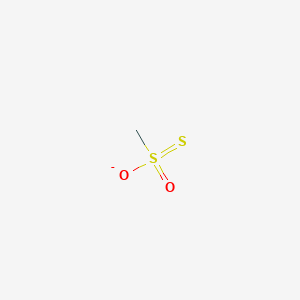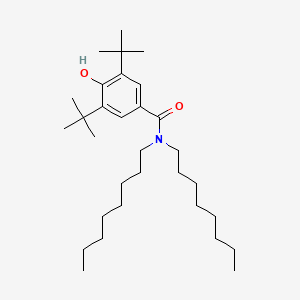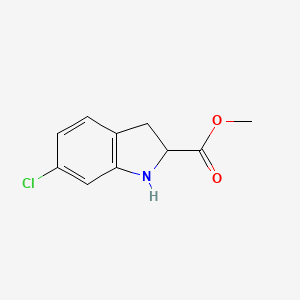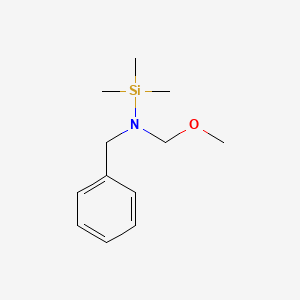
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine can be synthesized through the reaction of benzylamine with chloromethyltrimethylsilane and formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide . The process involves the formation of an intermediate azomethine ylide, which then undergoes cycloaddition reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
科学的研究の応用
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine involves its ability to form azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the formation of pyrrolidines and other nitrogen-containing heterocycles .
類似化合物との比較
Similar Compounds
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
Uniqueness
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is unique due to its ability to form non-stabilized azomethine ylides, which makes it a valuable reagent in the synthesis of complex organic molecules. Its versatility in various chemical reactions and applications in different fields of research further highlights its uniqueness .
特性
分子式 |
C12H21NOSi |
|---|---|
分子量 |
223.39 g/mol |
IUPAC名 |
N-(methoxymethyl)-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C12H21NOSi/c1-14-11-13(15(2,3)4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChIキー |
RULHSLKSRFNQJO-UHFFFAOYSA-N |
正規SMILES |
COCN(CC1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


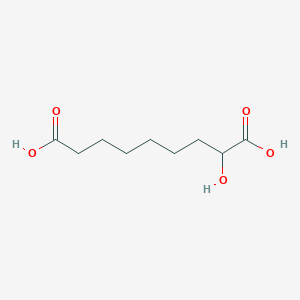
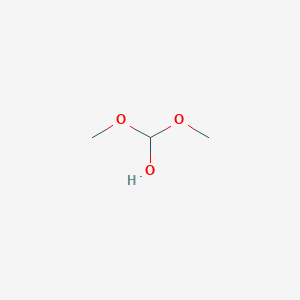
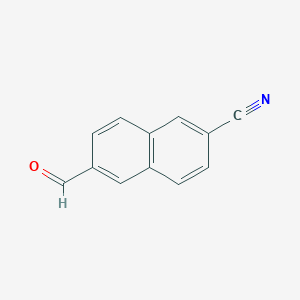
![8-(Pyridin-4-yl)-2-azaspiro[4.5]decane](/img/structure/B8625855.png)
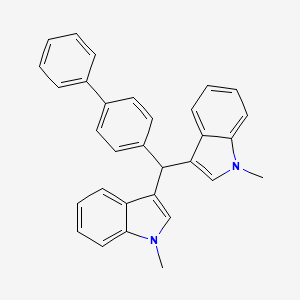
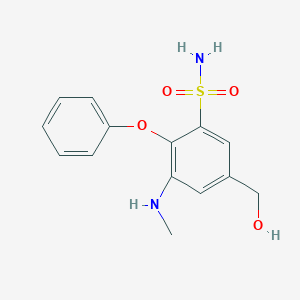
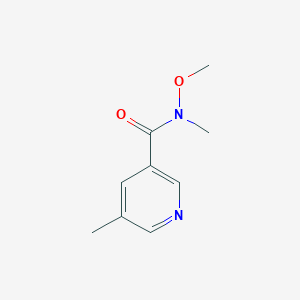
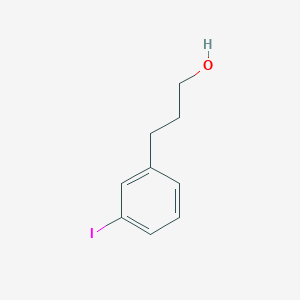
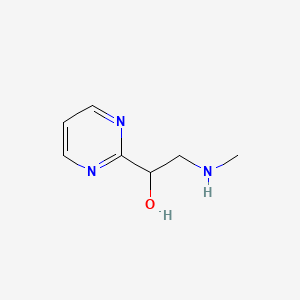
![6-(oxazol-5-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8625882.png)
![[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol](/img/structure/B8625899.png)
